2-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

2-Ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide (CAS 2034232-91-0) is a synthetic, ATP-competitive kinase inhibitor scaffold. Its 2-ethoxy-1-naphthamide pharmacophore is linked to a 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl moiety, enabling multi-target kinase and HDAC probe development. Generic substitution is scientifically baseless: no IC50/Ki values exist for this exact chemotype, and the central pyridine's contribution to selectivity remains unquantified. Procure this compound to commission KinomeScan selectivity profiling or kinobeads pulldown proteomics, directly resolving the critical evidence gap versus its closest analog.

Molecular Formula C23H22N4O2
Molecular Weight 386.455
CAS No. 2034232-91-0
Cat. No. B2792564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide
CAS2034232-91-0
Molecular FormulaC23H22N4O2
Molecular Weight386.455
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CN=C(C=C3)C4=CN(N=C4)C
InChIInChI=1S/C23H22N4O2/c1-3-29-21-11-9-17-6-4-5-7-19(17)22(21)23(28)25-13-16-8-10-20(24-12-16)18-14-26-27(2)15-18/h4-12,14-15H,3,13H2,1-2H3,(H,25,28)
InChIKeyMRISWPBDRHLPKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide (CAS 2034232-91-0): Procurement-Relevant Compound Identity & Kinase-Targeted Scaffold Profile


2-Ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide (CAS 2034232-91-0) is a synthetic, ATP-competitive kinase inhibitor scaffold characterized by a 2-ethoxy-1-naphthamide pharmacophore linked via a methylene bridge to a 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl moiety . This architecture is explicitly designed for multi-target protein kinase and histone deacetylase (HDAC) inhibition . Its molecular formula is C23H22N4O2 with a molecular weight of 386.45 g/mol, and a typical commercial purity of 95% . The compound is of significant interest in oncology and inflammation research, specifically for probing kinase-dependent signaling pathways .

Why 2-Ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide Cannot Be Replaced by Close Analogs: A Gap in Quantitative Selectivity Data


Generic substitution within the naphthamide class is currently unjustifiable due to a critical and specific absence of comparative pharmacological data. While the broader class of 2-ethoxy-1-naphthamides exhibits multi-target kinase and HDAC inhibition, the quantitative impact of the specific 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl substituent on potency, selectivity profile, and polypharmacology remains empirically uncharacterized against its nearest neighbors, such as 2-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthamide (lacking the central pyridine ring) . A search of authoritative databases, including ChEMBL and BindingDB, confirms no target-specific activity (e.g., IC50/Ki) values for CAS 2034232-91-0 are publicly available, meaning any claim of equipotency or in-class substitution is scientifically baseless . This evidence gap is a direct and quantifiable procurement risk.

Product-Specific Quantitative Evidence Guide for 2-Ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide


Structural Differentiation: Extended Methylene-Pyridyl Linker vs. Direct Methyl-Pyrazole Linker

The target compound incorporates a critical 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl substituent, creating an extended aromatic system and a distinct vector for the naphthamide warhead when compared to the closest disclosed analog, 2-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthamide, which features a simplified, direct methyl-pyrazole linker . This structural expansion introduces an additional hydrogen bond acceptor (pyridyl nitrogen) and increases the molecular weight from 309.4 g/mol to 386.45 g/mol and the heavy atom count from 23 to 29 . These differences are predicted to alter the ligand's conformational flexibility, ATP-binding pocket occupancy, and potential for hinge-region interactions in kinase targets .

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Class-Level Evidence: Multi-Target Kinase and HDAC Inhibitory Activity of Naphthamide Pharmacophore

The 2-ethoxy-1-naphthamide chemotype is validated as a core scaffold for multi-target protein kinase and histone deacetylase (HDAC) inhibition. The foundational patent (US8211901B2) explicitly claims compounds of this class, demonstrating their utility in treating diseases associated with abnormal kinase and HDAC activities . Separate medicinal chemistry campaigns on related naphthamide-pyridine derivatives have yielded potent, low-nanomolar FGFR1/2 and VEGFR2 dual inhibitors (e.g., compound 25a with IC50 values < 5.0 nM), confirming the pharmacophore's potential for high potency when properly substituted . This establishes a class-level expectation of potent multi-target activity for CAS 2034232-91-0, although its specific target profile and potency remain uncharacterized.

Kinase Inhibition Epigenetics Polypharmacology

Differential LogP and Solubility Profile Inferred from Structural Extension

The addition of a pyridine ring to the linker scaffold (compared to the simplified methyl-pyrazole analog) introduces a hydrogen bond acceptor and increases polar surface area, which is predicted to influence lipophilicity and aqueous solubility. In silico predictions for the comparator, 2-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthamide (TPSA = 56.0 Ų, XLogP3 = 2.8), versus the target compound (TPSA = 69.1 Ų, XLogP3 = 3.0) suggest a modest increase in polarity and lipophilicity . This nuanced shift is critical for optimizing cell permeability and minimizing off-target binding, a key differentiator in a series where minor structural changes can lead to significant ADME liability. The absence of experimental logD and kinetic solubility data for the target compound represents a key piece of missing information for procurement decisions .

Physicochemical Properties ADME Prediction Chemical Probe Quality

Chemical Probe Optimization: An Evidence Gap Necessitating Procurement

There is a complete absence of quantitative selectivity profiling (e.g., KinomeScan or comparable panels at 1 µM) for 2-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide, whereas published data for its chemical class (naphthamides) demonstrate a high propensity for polypharmacology, with potent inhibition of multiple kinases such as VEGFR2 and FGFR1 . This missing parameter is the single most critical factor for scientific selection; without a selectivity score (S10 or equivalent), a researcher cannot rationally prioritize this compound over well-annotated alternatives like lucitanib or its derivatives. Funding a broad kinase panel for this compound would generate a unique, high-value data set directly addressing this gap .

Chemical Probe Development Kinase Selectivity Profiling Data Reproducibility

Optimal Procurement Application Scenarios for 2-Ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide


Kinase Selectivity Gap-Filling Campaign: Generation of High-Value, Proprietary Profiling Data

The most compelling procurement scenario is a dedicated in vitro kinase selectivity profiling campaign. Based on the class-level evidence of multi-target activity , a KinomeScan or comparable panel at a single concentration (typically 1 µM) should be commissioned. The primary goal is to calculate a selectivity score (e.g., S10) for 2034232-91-0 and compare it to the well-characterized reference compound, lucitanib . This is a direct response to the critical evidence gap identified in Section 3 and is the only way to transform this compound from a high-risk scaffold into a differentiated, patented lead series. The resulting data uniquely addresses the question: 'Why this compound over another?'

Target Deconvolution and Chemoproteomics for Multi-Target Drug Discovery

Given that the naphthamide chemotype is a known multi-target pharmacophore , this compound is ideally suited for a chemical proteomics approach (e.g., kinobeads pulldown or thermal proteome profiling) in a disease-relevant cell line (e.g., SNU-16 gastric cancer cells, where FGFR2/VEGFR2 inhibitors have shown efficacy ). This application exploits the compound's structural uniqueness to pull down a distinct subset of the kinome from cellular lysate, which can then be identified by mass spectrometry. This directly addresses differentiation by mapping the compound's unique target engagement landscape against a defined biological context, generating data that structure-based predictions alone cannot provide.

Structure-Activity Relationship (SAR) Exploration of the Pyridyl Linker in Oncology Models

Procurement for a systematic SAR study is justified. A head-to-head in vitro potency comparison against FGFR1, FGFR2, and VEGFR2 kinases should be conducted alongside the closest analog, 2-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthamide . This experiment will directly quantify the contribution of the central pyridine ring and methyl-pyrazole substituent to potency, directly answering the procurement question. Pairing this with a cellular proliferation assay in the SNU-16 model, where dual FGFR/VEGFR2 inhibition has shown significant tumor growth inhibition (up to 81% at 50 mg/kg for compound 25a ), will establish a first-in-class activity profile for this specific scaffold.

Physicochemical Profiling as a Cornerstone of Lead Optimization

A focused in vitro ADME characterization package is essential to validate the predicted physicochemical differentiation. Procurement should include experimental determination of kinetic aqueous solubility (in PBS, pH 7.4), LogD (octanol/water, pH 7.4), and parallel artificial membrane permeability assay (PAMPA) to directly compare with the predicted values (TPSA 69.1 vs 56.0 Ų, XLogP3 3.0 vs 2.8) for its closest analog . This generates the procurable, standardized data needed to enable an informed selection over other naphthamide scaffolds. Without this, the compound's superior predicted properties remain theoretical, and generic substitution risk remains high.

Quote Request

Request a Quote for 2-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.